3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of an imidazolidine core, which is linked to a piperidine ring and an oxolane (tetrahydrofuran) moiety. The structural complexity of this compound suggests potential interactions with biological targets, making it a subject of interest for drug development.
Source: The compound can be synthesized through various organic chemistry techniques and is found in research focusing on new therapeutic agents. Its synthesis often involves multi-step reactions that require careful control of reaction conditions.
Classification: This compound falls under the category of imidazolidines, which are characterized by the presence of a five-membered ring containing two nitrogen atoms. It is also classified as a piperidine derivative due to the piperidine ring in its structure.
The synthesis of 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves several key steps:
These synthetic routes can vary significantly based on the desired stereochemistry and functional groups present in the final product.
The molecular structure of 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione can be described using various structural representations:
Property | Data |
---|---|
Molecular Formula | C13H18N4O2 |
Molecular Weight | 250.31 g/mol |
IUPAC Name | 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione |
InChI | InChI=1S/C13H18N4O2/c1-2-8-9(14)6(11)12(15)13(19)10(8)5(1)3/h9,11H,2-5H2,1H3,(H,15,19) |
InChI Key | HZQZVHUWJZQFGE-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)C(=O)N2C(=O)N(C2=O)CC(CO)CC2=CC=C(C=N2)N(C)C(C)=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C)))C)))))))))) |
The structure reveals a complex arrangement of rings and functional groups that contribute to its chemical properties.
3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is not fully elucidated but likely involves interactions with specific biological targets:
The physical and chemical properties of 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione include:
These properties are crucial for determining its usability in laboratory settings and potential therapeutic applications.
The applications of 3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione primarily revolve around its potential use in medicinal chemistry:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8